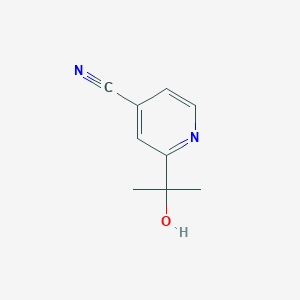











|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][N:11]=1)[C:7]#[N:8])(=[O:3])[CH3:2].[CH3:12][Mg]Br.[Cl-].[NH4+]>O1CCCC1.C1(C)C=CC=CC=1.O1CCCC1>[OH:3][C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][N:11]=1)[C:7]#[N:8])([CH3:12])[CH3:2] |f:2.3,5.6|
|


|
Name
|
|
|
Quantity
|
67.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1C=C(C#N)C=CN1
|
|
Name
|
|
|
Quantity
|
167.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
|
Name
|
|
|
Quantity
|
2400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
toluene tetrahydrofuran
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C.O1CCCC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
saturated aqueous solution
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at −40° C. for another 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was warmed to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with dichloromethane (400 mL×2)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics were dried over sodium carbonate and sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified via flash chromatography (ethyl acetate/petroleum ether 1:20, 0.3% triethylamine)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C)(C)C=1C=C(C#N)C=CN1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33 g | |
| YIELD: PERCENTYIELD | 44.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |